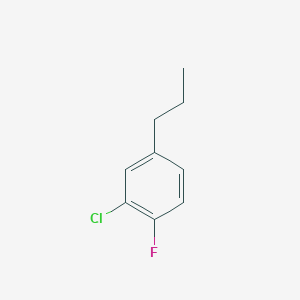

2-Chloro-1-fluoro-4-propylbenzene

Description

Contextual Significance of Halogenated Benzene (B151609) Derivatives in Organic Chemistry

Halogenated benzene derivatives represent a cornerstone class of compounds in organic chemistry. The introduction of one or more halogen atoms onto a benzene ring dramatically alters the molecule's electronic properties and reactivity. numberanalytics.com This process, known as halogenation, typically proceeds through an electrophilic aromatic substitution mechanism, where a halogen electrophile attacks the electron-rich benzene ring. chemistrysteps.com The presence of a halogen atom serves two primary functions: it acts as a directing group for subsequent substitutions and provides a reactive site for further functionalization.

Halogens are a notable exception to the usual rules of directing groups in electrophilic aromatic substitution; they are deactivating yet direct incoming electrophiles to the ortho and para positions. chemistrysteps.com This unique characteristic allows for precise control in the synthesis of complex aromatic compounds. Consequently, halogenated benzenes are indispensable intermediates in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com For instance, chlorobenzene (B131634) is a precursor in the manufacturing of dyes and pesticides. numberanalytics.com

Rationale for Investigating 2-Chloro-1-fluoro-4-propylbenzene

The specific substitution pattern of this compound—containing chlorine, fluorine, and a propyl group at defined positions—makes it a compound of interest as a specialized building block in organic synthesis. Organofluorine compounds, in particular, are of growing importance in the pharmaceutical and agrochemical industries. google.com The presence of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.

Overview of Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is notably sparse. While the compound is commercially available from chemical suppliers, there is a significant lack of dedicated studies in peer-reviewed literature detailing its synthesis, reactivity, or specific applications. achemblock.com

Chemical Properties and Data

The basic chemical and physical properties of this compound have been identified, primarily through chemical supplier databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | achemblock.com |

| CAS Number | 2432848-94-5 | achemblock.com |

| Molecular Formula | C₉H₁₀ClF | achemblock.com |

| Molar Mass | 172.63 g/mol | achemblock.com |

| Predicted Boiling Point | 203.3 ± 20.0 °C | |

| Predicted Density | 1.114 ± 0.06 g/cm³ | |

| SMILES | CCCC1=CC=C(F)C(Cl)=C1 | achemblock.com |

Synthesis and Reactions

While a specific, documented synthesis for this compound is not available in the reviewed literature, a plausible route can be constructed from fundamental organic reactions used for creating polysubstituted benzenes. libretexts.orglibretexts.org

A logical retrosynthetic approach would involve the sequential introduction of the three substituents onto the benzene ring, taking into account their directing effects. One possible forward synthesis could begin with the Friedel-Crafts acylation of a suitable starting material, followed by reduction and subsequent halogenations.

For example, a potential pathway could be:

Friedel-Crafts Acylation: Starting with a monosubstituted benzene like fluorobenzene, a Friedel-Crafts acylation with propanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) would likely install the propanoyl group at the para position due to the ortho, para-directing nature of fluorine. libretexts.org

Clemmensen or Wolff-Kishner Reduction: The resulting ketone (1-(4-fluorophenyl)propan-1-one) would then be reduced to the propyl group, yielding 1-fluoro-4-propylbenzene (B3135843). libretexts.org

Chlorination: The final step would be the electrophilic chlorination of 1-fluoro-4-propylbenzene. The propyl group (activating) and the fluorine atom (deactivating) are both ortho, para-directors. chemistrysteps.com The chlorine atom would be directed to a position ortho to the fluorine and meta to the propyl group, or ortho to the propyl group. The formation of the desired this compound isomer would depend on the precise reaction conditions and the combined directing influence of the existing substituents.

An alternative route could involve a Schiemann reaction, which is a well-known method for introducing fluorine onto an aromatic ring. google.com This might start with 4-propylaniline, followed by chlorination and then a diazotization-fluorination sequence. The viability and regiochemical outcome of these proposed steps would require experimental validation.

Regioselective Halogenation Strategies: Synthesis of Key Precursors

The introduction of halogen atoms at specific positions on the aromatic ring is a critical step in the synthesis of the target molecule and its precursors. The directing effects of existing substituents are paramount in achieving the desired regiochemical outcome.

Directed Ortho-Metalation Approaches for Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds located ortho to a directing metalation group (DMG). unblog.fr This reaction typically involves the deprotonation of the most acidic aromatic proton by a strong base, usually an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a stabilized aryllithium intermediate. unblog.frresearchgate.net This intermediate can then be trapped by an electrophile to introduce a wide range of functional groups.

The fluorine atom is a potent, though deactivating, DMG. researchgate.netacs.org In the context of synthesizing this compound, a plausible precursor would be 1-fluoro-4-propylbenzene. The fluorine atom directs metalation to the C-2 position. Treatment of 1-fluoro-4-propylbenzene with a strong base like LDA or a Schwartz's reagent would generate a lithiated species at the position ortho to the fluorine. Subsequent quenching of this organometallic intermediate with a suitable electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane, would yield the desired this compound. The efficiency of DoM reactions is influenced by the choice of base, solvent, and temperature. unblog.fr

Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Directing Ability

| Directing Group | Relative Directing Ability | Typical Base(s) |

| -CONR₂ | Very Strong | s-BuLi, n-BuLi/TMEDA |

| -SO₂NR₂ | Very Strong | n-BuLi, t-BuLi |

| -O(CONR₂) | Very Strong | s-BuLi/TMEDA |

| -F | Strong | LDA, LiTMP, n-BuLi |

| -Cl | Moderate | LDA, n-BuLi |

| -OCH₃ | Moderate | n-BuLi, t-BuLi |

| -NR₂ | Moderate to Weak | n-BuLi |

This table illustrates the relative strength of various functional groups in directing ortho-metalation. Fluorine is a notable halogen for its strong directing effect.

Halogen-Dance Reactions in Fluorinated Aromatic Systems

The halogen-dance reaction (HDR) is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. researchgate.netclockss.org This fascinating transformation allows for the functionalization of positions that may not be directly accessible through classical methods. clockss.org The reaction is typically initiated by deprotonation at a position ortho to the halogen, forming an aryllithium or related organometallic species. This intermediate can then rearrange, moving the halogen to the site of metalation and the metal to an adjacent carbon, before being quenched by a proton source or another electrophile.

While not a direct route to install the initial chlorine atom in this compound, the HDR is highly relevant for the synthesis of its isomers and analogues. For instance, if a synthetic route produced an isomer such as 3-chloro-1-fluoro-4-propylbenzene, a halogen-dance reaction could potentially be explored to isomerize it to the thermodynamically more stable 2-chloro isomer, driven by the formation of an organometallic intermediate stabilized by the ortho-fluorine. The feasibility and direction of the migration depend on the specific substrate, base, and reaction conditions. researchgate.net

Alkylation and Functional Group Interconversion Routes to the Propyl Moiety

Introducing the n-propyl group onto the 2-chloro-1-fluorobenzene core can be achieved through several methods, each with its own advantages and limitations.

Friedel-Crafts Alkylation and Alkene Reduction Methodologies

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forging carbon-carbon bonds. masterorganicchemistry.com However, direct Friedel-Crafts alkylation of 2-chloro-1-fluorobenzene with a propyl halide like 1-chloropropane (B146392) in the presence of a Lewis acid (e.g., AlCl₃) is problematic. libretexts.org The reaction proceeds via a carbocation electrophile. The initially formed primary propyl carbocation is highly unstable and prone to a 1,2-hydride shift, rearranging to the more stable secondary isopropyl carbocation. libretexts.orglibretexts.org This leads to the formation of the undesired isopropyl-substituted product, 2-chloro-1-fluoro-4-isopropylbenzene, as the major product.

To circumvent this rearrangement, a two-step Friedel-Crafts acylation-reduction sequence is the preferred method. quora.com

Friedel-Crafts Acylation: The aromatic ring (2-chloro-1-fluorobenzene) is reacted with propanoyl chloride (CH₃CH₂COCl) and a Lewis acid catalyst. The electrophile in this case is the resonance-stabilized propanoyl acylium ion, which does not undergo rearrangement. masterorganicchemistry.com The strongly deactivating acyl group also prevents polyacylation. The existing chloro and fluoro substituents are ortho, para-directing, leading to the desired substitution at the 4-position, yielding 1-(2-chloro-4-fluorophenyl)propan-1-one.

Reduction: The resulting ketone is then reduced to the corresponding alkyl group. Classic methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). These methods effectively convert the carbonyl group into a methylene (B1212753) group, affording the target n-propyl chain and yielding this compound. orgsyn.org

Table 2: Comparison of Friedel-Crafts Alkylation vs. Acylation-Reduction for Propylation

| Method | Reagents | Intermediate | Major Product | Advantages | Disadvantages |

| Direct Alkylation | 1-Chloropropane, AlCl₃ | Primary Propyl Carbocation | 2-Chloro-1-fluoro-4-isopropylbenzene | Single step | Carbocation rearrangement, Polyalkylation possible |

| Acylation-Reduction | 1. Propanoyl Chloride, AlCl₃ 2. Zn(Hg), HCl or H₂NNH₂, KOH | Acylium Ion | This compound | No rearrangement, No polyacylation | Two steps required, Harsh reduction conditions |

Organometallic Cross-Coupling Strategies for Alkyl Chain Installation

Modern organometallic cross-coupling reactions offer a highly versatile and regioselective alternative for installing the propyl group. These reactions, often catalyzed by palladium or nickel complexes, couple an organometallic reagent with an organic halide. nih.gov

A robust strategy would involve starting with a dihalogenated precursor, such as 4-bromo-2-chloro-1-fluorobenzene (B1273495). sigmaaldrich.com The differing reactivity of the C-Br and C-Cl bonds can be exploited for selective coupling. The C-Br bond is generally more reactive in palladium-catalyzed oxidative addition than the C-Cl bond. This allows for a selective cross-coupling reaction at the 4-position.

Suzuki Coupling: This involves the reaction of 4-bromo-2-chloro-1-fluorobenzene with n-propylboronic acid or its esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄). openstax.org

Negishi Coupling: This reaction would couple the same aryl bromide with an organozinc reagent, such as n-propylzinc chloride, catalyzed by a palladium or nickel complex. nih.gov Organozinc reagents are known for their high reactivity and functional group tolerance.

Kumada Coupling: This involves a Grignard reagent, such as n-propylmagnesium bromide, coupled with the aryl halide, typically catalyzed by a nickel complex containing ligands like dppe (1,2-bis(diphenylphosphino)ethane).

These methods are highly efficient and tolerate a wide variety of functional groups, making them ideal for the synthesis of complex substituted aromatics.

Multi-step Convergent and Divergent Synthesis of this compound

The synthesis of this compound can be designed using either linear or convergent strategies, building upon the reactions discussed previously.

A potential linear synthetic route could be:

Start Material: 2-Chloro-1-fluorobenzene.

Friedel-Crafts Acylation: React with propanoyl chloride and AlCl₃ to regioselectively form 1-(2-chloro-4-fluorophenyl)propan-1-one. The ortho, para-directing nature of both F and Cl substituents reinforces substitution at the 4-position, which is para to the fluorine and meta to the chlorine. quora.comyoutube.com

Ketone Reduction: Employ Wolff-Kishner or Clemmensen reduction to convert the ketone to the n-propyl group, yielding the final product, this compound. orgsyn.org

Synthetic Scheme 1: Linear Synthesis via Friedel-Crafts Acylation-Reduction

An alternative route employing cross-coupling offers excellent control of regiochemistry:

Start Material: 4-Bromo-2-chloro-1-fluorobenzene. sigmaaldrich.com

Organometallic Cross-Coupling: Perform a selective Suzuki or Negishi cross-coupling reaction using an n-propyl organometallic reagent (e.g., n-propylboronic acid or n-propylzinc chloride) and a palladium catalyst. The reaction occurs selectively at the more reactive C-Br bond.

Product: this compound.

Synthetic Scheme 2: Synthesis via Selective Cross-Coupling

These methodologies can also be used in a divergent manner to create analogues. For example, the 4-bromo-2-chloro-1-fluorobenzene intermediate could be coupled with a variety of different alkyl or aryl organometallic reagents to generate a library of compounds with diverse substituents at the 4-position. Similarly, a 1-fluoro-4-propylbenzene precursor could undergo DoM followed by quenching with different electrophiles (NBS, I₂, etc.) to produce a range of 2-halo-1-fluoro-4-propylbenzene analogues.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-fluoro-4-propylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEULQJMJPKRRKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 1 Fluoro 4 Propylbenzene and Its Analogues

1 Advanced Purification and Isolation Techniques for High Purity this compound

Achieving high purity for synthetic compounds like this compound is crucial for their application in research and development. The purification process aims to remove unreacted starting materials, by-products from side reactions, and residual reagents. A combination of techniques is often employed to reach the desired level of purity.

Crystallization and Recrystallization

Crystallization is a fundamental and highly effective method for purifying solid organic compounds. orgchemboulder.comuct.ac.za The principle relies on the differences in solubility between the desired compound and impurities in a chosen solvent. researchgate.net The crude product is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities tend to remain in the solution. orgchemboulder.comlongdom.org

The process involves several key stages:

Solvent Selection: An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. longdom.org

Dissolution: The crude solid is dissolved in the minimum amount of boiling solvent. researchgate.net

Cooling: The hot solution is allowed to cool slowly and undisturbed to promote the growth of large, pure crystals. researchgate.net

Filtration: The purified crystals are separated from the cold solvent (mother liquor) by vacuum filtration.

Washing and Drying: The crystals are washed with a small amount of cold, pure solvent to remove any adhering impurities and then dried to remove residual solvent. researchgate.net

Chromatographic Methods

For complex mixtures or to achieve very high purity, chromatographic techniques are indispensable. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase. wikipedia.org

Column Chromatography: This is a versatile technique used for the purification of solid and liquid compounds. cup.edu.cn A glass column is packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel or alumina. nist.gov The crude product mixture is applied to the top of the column and eluted with a solvent or a mixture of solvents (the mobile phase). Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation into fractions.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative separation technique that offers high resolution and speed. analyticaltoxicology.com It utilizes high pressure to pump the mobile phase through a column packed with smaller adsorbent particles, leading to superior separation efficiency. wikipedia.org For halogenated aromatic compounds, specific HPLC modes and stationary phases can be particularly effective:

Normal-Phase HPLC (NP-HPLC): Uses a polar stationary phase (like silica) and a non-polar mobile phase. wikipedia.org

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, employing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (like a mixture of water and acetonitrile (B52724) or methanol). wikipedia.org

Specialized Columns: Phenyl or cyano-bonded stationary phases can offer unique selectivity for aromatic and halogenated compounds through specific π-π and dipole interactions. analyticaltoxicology.comchromforum.org Gradient elution, where the composition of the mobile phase is changed during the separation, is often used to effectively resolve complex mixtures. analyticaltoxicology.com

Table 2: Comparison of Purification Techniques

| Technique | Principle | Application | Advantages |

| Recrystallization | Differential solubility in a solvent at varying temperatures. researchgate.net | Purification of solid compounds. | Cost-effective, simple equipment, can handle large quantities. longdom.org |

| Column Chromatography | Differential adsorption on a solid stationary phase. nist.gov | Separation of components in a mixture (solid or liquid). | Versatile, applicable to a wide range of compounds, scalable. cup.edu.cn |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between mobile and stationary phases under high pressure. wikipedia.org | High-purity purification, analysis, and separation of complex mixtures. analyticaltoxicology.com | High resolution, speed, high sensitivity, automation. analyticaltoxicology.com |

Sophisticated Spectroscopic and Structural Elucidation of 2 Chloro 1 Fluoro 4 Propylbenzene

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification:MS/MS spectra obtained through techniques like collision-induced dissociation (CID) would be essential to identify and analyze the fragment ions.

Until such data becomes publicly available or is provided, the comprehensive and detailed article on the "" cannot be produced.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

A detailed examination of the vibrational spectra would focus on several key regions to identify the characteristic stretching and bending modes of the molecule's principal functional groups.

C-Cl Vibrations: The carbon-chlorine (C-Cl) stretching vibration is typically observed in the infrared spectrum in the range of 800-600 cm⁻¹. The precise frequency can be influenced by the substitution pattern on the aromatic ring.

C-F Vibrations: The carbon-fluorine (C-F) stretching vibration is known to produce a strong absorption band in the IR spectrum, generally appearing in the 1250-1020 cm⁻¹ region. Its high intensity is due to the large change in dipole moment during the vibration.

Alkyl Chain Vibrations: The propyl group would be identified by the characteristic stretching and bending vibrations of its C-H bonds. Symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 2960-2850 cm⁻¹ range. Bending vibrations for these groups would appear in the 1470-1365 cm⁻¹ region.

Without experimental or calculated spectra, it is not possible to provide a data table of the specific vibrational frequencies for 2-Chloro-1-fluoro-4-propylbenzene.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal, providing precise information on bond lengths, bond angles, and the packing of molecules in the solid state. This technique would be applicable if this compound can be synthesized and grown into a single crystal of suitable quality.

The analysis would reveal the absolute stereochemistry of the molecule and detail the intermolecular interactions, such as van der Waals forces or π-π stacking, that govern the crystal lattice. However, a search of crystallographic databases yielded no structural reports for this compound. Consequently, details regarding its crystal system, space group, and unit cell dimensions are not available.

A summary of the unavailable crystallographic data is presented below.

| Crystal Data | Value |

| Crystal System | Unavailable |

| Space Group | Unavailable |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Unavailable |

| Volume (V) | Unavailable |

| Molecules per Unit Cell (Z) | Unavailable |

Computational Chemistry and Theoretical Studies on 2 Chloro 1 Fluoro 4 Propylbenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

There is a lack of published data on the geometry optimization and energy calculations of 2-Chloro-1-fluoro-4-propylbenzene using either Density Functional Theory (DFT) or high-accuracy ab initio methods. Therefore, specific values for bond lengths, bond angles, dihedral angles, and total energies are not available.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Without dedicated computational studies, a Molecular Electrostatic Potential (MEP) map for this compound cannot be generated. This map is crucial for visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to understanding its interaction with other chemical species.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported. As a result, the HOMO-LUMO energy gap, which is a critical indicator of a molecule's kinetic stability and chemical reactivity, remains undetermined.

Reaction Mechanism Elucidation via Computational Transition State Search

There are no published computational studies that have investigated the reaction mechanisms involving this compound. Such studies would involve locating transition states to determine the energy barriers and pathways of potential reactions, providing insights into its chemical behavior.

Solvent Effects on Molecular Properties and Reactivity

The influence of different solvents on the molecular properties and reactivity of this compound has not been a subject of computational investigation. These studies are important for understanding how the polarity of the surrounding medium affects the compound's electronic structure and behavior in solution.

Mechanistic Investigations of Chemical Transformations Involving 2 Chloro 1 Fluoro 4 Propylbenzene

Electrophilic Aromatic Substitution Reactions of 2-Chloro-1-fluoro-4-propylbenzene

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring—a halogen (chloro), a fluoro group, and an alkyl (propyl) group—collectively determine the position of incoming electrophiles. Both chlorine and fluorine are ortho-, para-directing deactivators due to the competing effects of their electron-withdrawing inductive effects and electron-donating resonance effects. The propyl group, being an alkyl group, is an ortho-, para-directing activator.

The directing effects of these substituents on this compound can be summarized as follows:

Fluorine (at C1): Directs incoming electrophiles to the ortho (C2 and C6) and para (C4) positions.

Chlorine (at C2): Directs incoming electrophiles to the ortho (C1 and C3) and para (C5) positions.

Propyl (at C4): Directs incoming electrophiles to the ortho (C3 and C5) and para (C1) positions.

The ultimate regioselectivity of an EAS reaction on this molecule will be a consensus of these directing effects, with the most activating and sterically accessible positions being favored. The positions ortho to the propyl group and para to the halogens (C3 and C5) are likely to be the most reactive sites for electrophilic attack.

The concepts of kinetic and thermodynamic control are crucial in predicting the product distribution of some chemical reactions. libretexts.orglibretexts.org In the context of electrophilic aromatic substitution, these concepts can influence the final isomeric ratio of the products.

Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the product that forms the fastest will predominate. libretexts.org This is typically the product that arises from the most stable carbocation intermediate (arenium ion). The stability of the arenium ion is influenced by the electronic effects of the substituents.

Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to thermodynamic control where the most stable product is favored. libretexts.org The thermodynamic stability of the final product is influenced by factors such as steric hindrance between substituents.

For this compound, the interplay between the electronic stabilization of the arenium ion intermediate (kinetics) and the steric interactions in the final product (thermodynamics) will dictate the observed regioselectivity under different reaction conditions. A reaction energy diagram can illustrate the pathways to the kinetic and thermodynamic products, showing the relative activation energies and product stabilities. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Reactions on this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group.

In SNAr reactions, the nature of the leaving group is critical. Generally, more electronegative halogens are poorer leaving groups in SNAr due to the strength of the carbon-halogen bond. Consequently, the order of leaving group ability is typically I > Br > Cl > F. For this compound, the chloride ion is a better leaving group than the fluoride (B91410) ion.

The reactivity of the nucleophile also plays a significant role. Stronger nucleophiles will react more readily. The presence of electron-withdrawing groups on the aromatic ring is essential to activate the ring towards nucleophilic attack. While the propyl group is electron-donating, the chloro and fluoro substituents are electron-withdrawing via induction, which can facilitate SNAr, albeit to a lesser extent than strongly deactivating groups like nitro groups.

The mechanism of an SNAr reaction proceeds through a two-step process involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net The attack of a nucleophile on the aromatic ring breaks the aromaticity and forms this intermediate. The stability of the Meisenheimer complex is a key factor in determining the reaction rate. Electron-withdrawing groups on the ring, particularly at positions ortho and para to the site of nucleophilic attack, help to delocalize the negative charge and stabilize the complex.

In the case of this compound, a nucleophile could attack the carbon bearing the chlorine atom, leading to the formation of a Meisenheimer complex. The negative charge would be partially delocalized onto the electronegative fluorine and chlorine atoms, contributing to its stabilization.

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Benzene Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is dependent on the specific reaction type and the nature of the halogen.

The Suzuki reaction couples an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. The reactivity of the aryl halide typically follows the trend I > Br > Cl. Therefore, the chloro group of this compound would be the reactive site in a Suzuki coupling.

Table 1: Example of a Suzuki Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Aryl-1-fluoro-4-propylbenzene |

The Heck reaction involves the coupling of an aryl halide with an alkene, catalyzed by a palladium complex. Similar to the Suzuki reaction, the reactivity of the C-Cl bond is lower than that of C-Br or C-I bonds, often requiring more specialized catalysts or harsher reaction conditions.

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically using a copper(I) co-catalyst and an amine base. organic-chemistry.orgorgsyn.orgsoton.ac.uk The reaction is highly versatile for the synthesis of substituted alkynes. nih.gov The reactivity of the C-Cl bond in this compound would again be the focus of this transformation.

Table 2: Example of a Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-(Alkynyl)-1-fluoro-4-propylbenzene |

Palladium-Catalyzed Transformations

Palladium catalysts are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the significant difference in bond dissociation energies between the C-Cl and C-F bonds dictates the regioselectivity of these transformations. The C-Cl bond is considerably weaker and therefore more susceptible to oxidative addition to a low-valent palladium center, leaving the robust C-F bond intact. This preferential reactivity allows for selective functionalization at the 2-position.

Several key palladium-catalyzed cross-coupling reactions are hypothetically applicable to this compound:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the chlorinated position.

Heck Reaction: The Heck reaction would enable the introduction of an alkene substituent at the 2-position by reacting this compound with an alkene under palladium catalysis. researchgate.net

Sonogashira Coupling: This transformation would allow for the synthesis of an internal alkyne by coupling this compound with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. rsc.orglumenlearning.comrsc.org

Buchwald-Hartwig Amination: This reaction provides a route to synthesize aryl amines by coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base. tandfonline.comwikipedia.org

The success of these transformations would heavily rely on the choice of ligands, which play a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

| Transformation | Coupling Partner | Potential Product | Catalyst System (Hypothetical) |

| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-1-fluoro-4-propylbenzene | Pd(PPh₃)₄, K₂CO₃ |

| Heck | Alkene | 2-Alkenyl-1-fluoro-4-propylbenzene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |

| Sonogashira | Terminal alkyne | 2-Alkynyl-1-fluoro-4-propylbenzene | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig | Amine | N-Aryl-1-fluoro-4-propylbenzen-2-amine | Pd₂(dba)₃, BINAP, NaOt-Bu |

Nickel-Catalyzed Reactions

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Notably, nickel catalysts have shown remarkable efficacy in activating historically challenging C-F bonds, although selective activation of C-Cl over C-F in polychlorofluoroaromatics is also well-established. researchgate.netjustobjects.nlrsc.org For this compound, nickel catalysis would be expected to proceed selectively at the C-Cl bond under appropriate conditions.

Key nickel-catalyzed transformations could include:

Kumada Coupling: This reaction involves the coupling of this compound with a Grignard reagent, offering a powerful method for the formation of C-C bonds. lumenlearning.comwikipedia.orgnih.govlumenlearning.com

Negishi Coupling: The use of organozinc reagents in a nickel-catalyzed coupling with this compound would provide an alternative route for C-C bond formation with high functional group tolerance. nsf.gov

Cyanation: Nickel catalysts are effective for the cyanation of aryl chlorides, which would allow for the introduction of a nitrile group at the 2-position of the target molecule. rsc.orggoogle.comnumberanalytics.comyoutube.comnih.gov

The choice of ligand is also critical in nickel catalysis to modulate the reactivity and selectivity of the catalyst.

| Transformation | Coupling Partner | Potential Product | Catalyst System (Hypothetical) |

| Kumada | Grignard reagent | 2-Alkyl/Aryl-1-fluoro-4-propylbenzene | NiCl₂(dppp) |

| Negishi | Organozinc reagent | 2-Alkyl/Aryl-1-fluoro-4-propylbenzene | Ni(acac)₂, ligand |

| Cyanation | Zn(CN)₂ | 2-Cyano-1-fluoro-4-propylbenzene | NiBr₂, ligand, reducing agent |

Radical Reactions and Photochemical Transformations of this compound

Beyond metal-catalyzed reactions, this compound is also susceptible to radical and photochemical transformations. The photolysis of halogenated benzenes can lead to homolytic cleavage of the carbon-halogen bond, generating aryl radicals. tandfonline.comjustobjects.nl In the case of this compound, UV irradiation would likely lead to the preferential cleavage of the weaker C-Cl bond.

The resulting aryl radical can then undergo a variety of reactions:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another hydrogen donor, leading to the formation of 1-fluoro-4-propylbenzene (B3135843).

Radical Nucleophilic Substitution (SRN1): In the presence of a suitable nucleophile, the aryl radical can initiate a chain reaction leading to the substitution of the chlorine atom. rsc.orgwikipedia.orgnih.govscilit.com

Dimerization: Two aryl radicals can couple to form a biphenyl (B1667301) derivative.

Photochemical reactions can also lead to isomerization of the substitution pattern on the benzene ring.

Unintended Side Reactions and Byproduct Characterization during Synthesis and Transformation

The synthesis and subsequent transformations of this compound are not without the potential for unintended side reactions, leading to the formation of byproducts.

A plausible synthetic route to this compound could involve the Friedel-Crafts acylation or alkylation of 2-chloro-1-fluorobenzene. chemguide.co.uklibretexts.orglibretexts.orgyoutube.com During such reactions, several side products could be formed:

Isomeric Products: Friedel-Crafts reactions on substituted benzenes can lead to a mixture of ortho, meta, and para isomers, making the isolation of the desired 4-propyl isomer challenging.

Polyalkylation/Polyacylation: The introduction of an alkyl or acyl group can activate the aromatic ring, making it susceptible to further substitution.

In the context of the cross-coupling reactions discussed previously, common side reactions include:

Homocoupling: The coupling of two molecules of the organometallic reagent or two molecules of the aryl halide can lead to the formation of symmetrical biaryls. researchgate.net

Hydrodehalogenation: The replacement of the halogen atom with a hydrogen atom can occur as a competing reaction, particularly in the presence of a hydrogen source.

The characterization of these byproducts is crucial for reaction optimization and ensuring the purity of the desired product. A combination of analytical techniques is typically employed for this purpose:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for separating volatile compounds and identifying them based on their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide detailed structural information about the various components in a reaction mixture.

High-Performance Liquid Chromatography (HPLC): This is useful for the separation and quantification of less volatile compounds.

A thorough understanding of these potential side reactions and the methods for their characterization is essential for the successful synthesis and application of this compound.

Advanced Applications and Functional Utility of 2 Chloro 1 Fluoro 4 Propylbenzene in Material Science and Synthetic Chemistry

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of reactive and modulating groups on the benzene (B151609) ring of 2-Chloro-1-fluoro-4-propylbenzene makes it a key intermediate in the synthesis of more complex molecules. The chlorine and fluorine atoms provide handles for a variety of chemical transformations, allowing for the stepwise and controlled construction of intricate molecular architectures.

Precursor for Advanced Synthetic Intermediates in Fine Chemicals Production

In the production of fine chemicals, which often involves multi-step syntheses, this compound serves as a foundational starting material. The chloro substituent, in particular, is a versatile functional group for carbon-carbon bond formation through various cross-coupling reactions. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling can be employed to introduce new aryl, vinyl, or alkynyl groups at this position.

The presence of the fluorine atom ortho to the chlorine can influence the reactivity of the C-Cl bond and can also impart desirable properties, such as increased metabolic stability or altered electronic characteristics, to the final product. This makes the scaffold particularly attractive for the synthesis of intermediates used in the pharmaceutical and agrochemical industries, where such properties are highly sought after. While specific, large-scale applications in these sectors are not extensively documented in publicly available literature, the fundamental reactivity of the molecule suggests its utility in the synthesis of a wide array of complex target molecules.

Building Block for Specialty Polymers and Functional Materials

The difunctional nature of this compound, with two halogen atoms that can be selectively addressed, makes it a candidate building block for specialty polymers and functional materials. The propyl group contributes to the solubility and processability of the resulting materials. Through reactions like polycondensation, where the halogen atoms act as leaving groups, this molecule can be incorporated into polymer backbones.

For example, the synthesis of poly(arylene ether)s or other high-performance polymers could potentially utilize this monomer to introduce specific properties. The fluorine atom can enhance thermal stability and chemical resistance, while the propyl group can improve solubility in organic solvents, facilitating the fabrication of films and coatings.

Application in Polymer Chemistry and Advanced Functional Materials

The unique combination of substituents on this compound provides a pathway to advanced functional materials with tailored properties. Its application extends from being a monomer in polymer synthesis to a precursor for highly ordered systems like liquid crystals.

Monomer in Specialty Polymer Synthesis

While extensive research detailing the use of this compound as a primary monomer in large-scale polymer production is not widely published, its structure is amenable to various polymerization techniques. In principle, it can undergo nucleophilic aromatic substitution reactions to form polymer chains. The differential reactivity of the chlorine and fluorine atoms could allow for controlled, stepwise polymerization or the synthesis of well-defined block copolymers. The resulting fluorinated polymers would be expected to exhibit low surface energy, high thermal stability, and chemical inertness, properties that are valuable in applications ranging from advanced coatings to separation membranes.

Precursor for Liquid Crystal Compounds

A significant area of application for this compound and its derivatives is in the synthesis of liquid crystals. rsc.org The rigid phenyl core, combined with the flexible propyl tail and the polar fluoro and chloro substituents, are common structural motifs in liquid crystalline molecules. nycu.edu.twnih.gov The fluorine atom, in particular, is known to have a profound effect on the mesomorphic properties, such as the clearing point and the dielectric anisotropy, of liquid crystals. rsc.org

| Property | Influence of Substituents on Liquid Crystal Behavior |

| Phenyl Ring | Provides the necessary rigid core for mesophase formation. |

| Propyl Group | Acts as a flexible tail, influencing melting point and mesophase range. |

| Fluoro Group | Modulates dielectric anisotropy and can induce specific mesophases. rsc.orgnycu.edu.tw |

| Chloro Group | Serves as a reactive site for coupling reactions to build the final liquid crystal structure. |

Development of Novel Catalysts and Ligands Utilizing this compound Scaffolds

The development of new catalysts and ligands is a cornerstone of modern chemical synthesis. While direct examples of catalysts or ligands derived from this compound are not prevalent in the literature, its structure provides a template for the design of such molecules.

Phosphines are a critical class of ligands in homogeneous catalysis, and their synthesis often begins with halogenated aromatic compounds. beilstein-journals.org The chlorine atom on the this compound ring could be displaced by a phosphide (B1233454) anion to generate a triarylphosphine ligand. The electronic properties of this ligand would be influenced by the ortho-fluorine and para-propyl groups. The fluorine atom, being strongly electron-withdrawing, would affect the electron density on the phosphorus atom, thereby tuning the catalytic activity of the corresponding metal complex. The propyl group could enhance the ligand's solubility in less polar solvents.

Furthermore, the scaffold could be elaborated through additional synthetic steps to create more complex chiral or bidentate ligands for asymmetric catalysis. The ability to fine-tune the steric and electronic properties of a ligand by modifying the substituents on the aromatic ring is a powerful strategy in catalyst design, and this compound offers a unique combination of substituents for this purpose.

Probes for Mechanistic Studies in Reaction Development and Methodological Advancement

In the pursuit of novel and efficient chemical transformations, a deep understanding of the underlying reaction mechanisms is paramount. Mechanistic studies not only illuminate the intricate steps of a chemical reaction but also pave the way for the rational design of improved catalysts, reaction conditions, and substrates. Within this context, specifically substituted molecules can serve as powerful tools, or "probes," to dissect these complex pathways. This compound, with its unique arrangement of substituents, presents a valuable scaffold for such investigations, offering distinct handles to explore electronic and steric effects that govern the outcomes of a wide array of chemical reactions.

The utility of this compound as a mechanistic probe stems from the well-defined and differential properties of its substituents: a chloro group, a fluoro group, and a propyl group. Each of these imparts a specific influence on the electron density and steric environment of the aromatic ring, allowing for a systematic evaluation of their impact on reaction rates, regioselectivity, and catalyst behavior.

One of the primary applications of this compound as a mechanistic probe lies in the study of reactions sensitive to the electronic nature of the aromatic ring, such as electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr). The fluorine and chlorine atoms, being halogens, exert both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). However, the relative magnitudes of these effects differ significantly between the two. Fluorine is more electronegative than chlorine, resulting in a stronger -I effect. Conversely, the +R effect of fluorine is weaker than that of chlorine due to less effective orbital overlap between the 2p orbital of fluorine and the p-orbitals of the benzene ring compared to the 3p-2p overlap for chlorine. The propyl group, being an alkyl group, is weakly electron-donating through an inductive effect (+I).

This subtle interplay of electronic effects can be harnessed to probe the transition state of a reaction. For instance, in an electrophilic aromatic substitution reaction, the rate-determining step is often the formation of the sigma complex (arenium ion). The stability of this intermediate is highly sensitive to the electronic properties of the substituents. By comparing the reaction rate of this compound with that of simpler analogues like propylbenzene, 1-chloro-4-propylbenzene, and 1-fluoro-4-propylbenzene (B3135843), one can elucidate the electronic demands of the reaction.

In the realm of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, this compound can serve as a probe for several aspects of the catalytic cycle. nih.govnih.gov The relative reactivity of the C-Cl versus the C-F bond towards oxidative addition to a low-valent metal center (e.g., Pd(0)) can be investigated. Generally, the C-Cl bond is more readily activated than the C-F bond. The presence of both in the same molecule allows for intramolecular competition studies, providing insights into the selectivity of a given catalyst system.

Furthermore, the chloro and fluoro substituents can influence the rate of other steps in the catalytic cycle, such as transmetalation and reductive elimination. Kinetic studies comparing the rates of coupling at the chloro-position for a series of substrates with varying substituents at other positions can reveal the electronic and steric factors that govern these steps. The propyl group, while primarily an electronic and steric contributor, can also serve as a useful spectroscopic marker in techniques like NMR to monitor the progress of a reaction and identify intermediates.

The regioselectivity of reactions can also be effectively probed using this compound. In reactions such as directed ortho-metalation, the directing ability of the fluoro and chloro groups can be compared. researchgate.netresearchgate.net The position of metalation (lithiation, for example) would reveal the relative directing power of these two halogens in the specific context of the reaction conditions employed. This information is crucial for the development of synthetic methodologies that rely on the regioselective functionalization of aromatic rings.

To illustrate the potential of this compound as a mechanistic probe, consider a hypothetical study on the relative rates of a generic palladium-catalyzed cross-coupling reaction. The data in the table below, while illustrative, showcases how comparing the reactivity of this molecule with related compounds can provide valuable mechanistic information.

| Entry | Substrate | Relative Rate | Inferred Mechanistic Insight |

| 1 | 4-Propyl-bromobenzene | 100 | Baseline reactivity of a C-Br bond. |

| 2 | 1-Chloro-4-propylbenzene | 10 | Slower oxidative addition of C-Cl vs. C-Br. |

| 3 | 1-Fluoro-4-propylbenzene | <1 | C-F bond is significantly less reactive towards oxidative addition. |

| 4 | This compound | 8 | The additional fluorine atom slightly deactivates the ring towards oxidative addition at the C-Cl bond due to its inductive effect. |

Future Research Trajectories and Methodological Innovations for 2 Chloro 1 Fluoro 4 Propylbenzene

Greener Pathways: Exploration of Novel, Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of sustainable practices. For 2-Chloro-1-fluoro-4-propylbenzene, research is anticipated to pivot towards greener synthetic methodologies that minimize environmental impact and enhance efficiency. Key areas of exploration will include biocatalysis and flow chemistry.

Biocatalysis , the use of enzymes as natural catalysts, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.govyoutube.com Enzymes can operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. nih.gov The development of biocatalytic routes to this compound could involve engineered enzymes capable of specific halogenation or alkylation reactions on a benzene (B151609) ring precursor. This approach, which is gaining traction in the synthesis of complex molecules, could significantly improve the sustainability of its production. rsc.orgnih.gov

Flow chemistry , the continuous processing of chemical reactions in microreactors, presents another avenue for sustainable synthesis. This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation. The combination of biocatalysis and flow chemistry is a particularly promising area, potentially enabling the development of highly efficient and automated processes for the synthesis of this compound.

The conventional synthesis of polysubstituted benzenes often relies on multi-step procedures involving electrophilic aromatic substitution reactions. libretexts.orgkhanacademy.orglibretexts.org A retrosynthetic analysis for this compound suggests several potential pathways starting from benzene or substituted precursors. The order of introducing the chloro, fluoro, and propyl groups is critical to achieving the desired isomer. For instance, a plausible route could involve the Friedel-Crafts acylation of a suitable chlorofluorobenzene precursor, followed by reduction of the resulting ketone.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Key Reactions | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Traditional Synthesis | Friedel-Crafts Acylation, Reduction, Halogenation | Established and well-understood reactions | Use of harsh reagents, potential for isomeric mixtures, waste generation |

| Biocatalysis | Enzymatic halogenation or alkylation | High selectivity, mild reaction conditions, environmentally friendly | Enzyme discovery and engineering, process scale-up |

| Flow Chemistry | Continuous processing in microreactors | Precise process control, enhanced safety, higher yields, reduced waste | Initial setup costs, potential for clogging |

Unlocking New Transformations: Development of Highly Selective and Efficient Catalytic Methods

Future research will undoubtedly focus on expanding the synthetic utility of this compound by developing novel catalytic transformations. The presence of two different halogen atoms (chlorine and fluorine) and a propyl group on the benzene ring offers multiple sites for selective functionalization.

Catalytic cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Research will likely target the development of catalysts that can selectively activate one of the carbon-halogen bonds, enabling the introduction of a wide range of substituents. For example, the differential reactivity of the C-Cl and C-F bonds could be exploited to achieve site-selective modifications.

Furthermore, C-H activation chemistry represents a frontier in organic synthesis that could be applied to this compound. Catalytic systems that can selectively functionalize the C-H bonds of the propyl group or the aromatic ring would open up new avenues for creating complex molecules with tailored properties.

Deeper Understanding: Computational Insights into Reactivity and Structure-Property Relationships

Computational chemistry will play a pivotal role in accelerating the discovery and development of new applications for this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. prensipjournals.com

By modeling reaction mechanisms, researchers can predict the feasibility of new synthetic routes and design more efficient catalysts. Computational screening can also be used to predict the physicochemical properties of derivatives of this compound, guiding the synthesis of molecules with desired characteristics. researchgate.net

A key area of investigation will be the structure-property relationships of this compound and its derivatives. nih.gov Understanding how the interplay of the chloro, fluoro, and propyl substituents influences properties such as polarity, lipophilicity, and electronic behavior is crucial for designing molecules for specific applications. For instance, studies on related fluorinated compounds have shown that the number and position of fluorine atoms can significantly impact a molecule's properties. mdpi.comnih.gov

Table 2: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C9H10ClF | 172.63 | 2432848-94-5 achemblock.com |

| 2-Chloro-1-fluoro-4-nitrobenzene | C6H3ClFNO2 | 175.54 | 350-30-1 scbt.comchemsynthesis.com |

| 1-Chloro-4-propylbenzene | C9H11Cl | 154.63 | 52944-34-0 nih.govtcichemicals.com |

Beyond the Horizon: Potential for Integration into Advanced Functional Materials

The unique combination of a halogenated aromatic core and an alkyl side chain in this compound makes it an intriguing building block for advanced functional materials. While current applications are not extensively documented, future research is expected to explore its potential in several areas.

In polymer science , this compound could be used as a monomer or an additive to create polymers with enhanced properties. The presence of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy. researchgate.net Research into the copolymerization of this compound with other monomers could lead to the development of novel materials for a variety of applications, from high-performance coatings to advanced membranes. For example, related fluoro and chloro ring-disubstituted phenylcyanoacrylates have been synthesized and copolymerized with styrene. chemrxiv.orgchemrxiv.org

In the field of organic electronics , the electronic properties of this compound could be harnessed for the development of new organic semiconductors, dielectrics, or liquid crystals. The ability to tune its electronic and physical properties through chemical modification makes it a versatile platform for designing materials for applications in displays, sensors, and other electronic devices.

As research into this compound continues to evolve, a multidisciplinary approach that combines sustainable synthesis, innovative catalysis, computational modeling, and materials science will be essential to unlocking its full potential and paving the way for its integration into the next generation of advanced technologies.

Q & A

Basic: What are the recommended safety protocols for handling 2-chloro-1-fluoro-4-propylbenzene in laboratory settings?

Methodological Answer:

When handling halogenated aromatic compounds like this compound, adhere to the following:

- Engineering Controls : Use closed systems or local exhaust ventilation to minimize vapor exposure.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For vapor-heavy procedures (e.g., reflux), use a respirator with organic vapor cartridges.

- Emergency Measures : Ensure access to safety showers and eyewash stations. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in airtight containers under inert gas (N₂/Ar) in a cool, dry area away from oxidizers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.